Cas no 2639378-37-1 (rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo3,4-b1,4oxazin-2-ylacetic acid)

rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo3,4-b1,4oxazin-2-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-27782891
- rac-2-[(2R,4aS,7aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetic acid
- 2639378-37-1
- rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo3,4-b1,4oxazin-2-ylacetic acid
-
- インチ: 1S/C13H21NO6/c1-13(2,3)20-12(17)14-5-8(4-11(15)16)19-10-7-18-6-9(10)14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m1/s1
- InChIKey: DRYPKHPAXMTBJK-UTLUCORTSA-N
- ほほえんだ: O1[C@H](CC(=O)O)CN(C(=O)OC(C)(C)C)[C@H]2COC[C@H]12
計算された属性
- せいみつぶんしりょう: 287.13688739g/mol
- どういたいしつりょう: 287.13688739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 85.3Ų
rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo3,4-b1,4oxazin-2-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782891-0.25g |
rac-2-[(2R,4aS,7aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetic acid |
2639378-37-1 | 95.0% | 0.25g |
$1420.0 | 2025-03-19 | |
Enamine | EN300-27782891-5g |
rac-2-[(2R,4aS,7aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetic acid |
2639378-37-1 | 5g |
$4475.0 | 2023-09-09 | ||
Enamine | EN300-27782891-0.05g |
rac-2-[(2R,4aS,7aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetic acid |
2639378-37-1 | 95.0% | 0.05g |
$1296.0 | 2025-03-19 | |
Enamine | EN300-27782891-10g |
rac-2-[(2R,4aS,7aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetic acid |
2639378-37-1 | 10g |
$6635.0 | 2023-09-09 | ||
Enamine | EN300-27782891-0.5g |
rac-2-[(2R,4aS,7aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetic acid |
2639378-37-1 | 95.0% | 0.5g |
$1482.0 | 2025-03-19 | |
Enamine | EN300-27782891-2.5g |
rac-2-[(2R,4aS,7aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetic acid |
2639378-37-1 | 95.0% | 2.5g |
$3025.0 | 2025-03-19 | |
Enamine | EN300-27782891-0.1g |
rac-2-[(2R,4aS,7aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetic acid |
2639378-37-1 | 95.0% | 0.1g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-27782891-5.0g |
rac-2-[(2R,4aS,7aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetic acid |
2639378-37-1 | 95.0% | 5.0g |
$4475.0 | 2025-03-19 | |
Enamine | EN300-27782891-1.0g |
rac-2-[(2R,4aS,7aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetic acid |
2639378-37-1 | 95.0% | 1.0g |
$1543.0 | 2025-03-19 | |
Enamine | EN300-27782891-10.0g |
rac-2-[(2R,4aS,7aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetic acid |
2639378-37-1 | 95.0% | 10.0g |
$6635.0 | 2025-03-19 |
rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo3,4-b1,4oxazin-2-ylacetic acid 関連文献
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo3,4-b1,4oxazin-2-ylacetic acidに関する追加情報
Comprehensive Overview of rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-ylacetic acid (CAS No. 2639378-37-1)
The compound rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-ylacetic acid (CAS No. 2639378-37-1) is a sophisticated chiral molecule with significant potential in pharmaceutical and agrochemical applications. Its intricate structure, featuring a hexahydro-2H-furo[3,4-b][1,4]oxazine core and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in organic synthesis. Researchers and industry professionals are increasingly interested in this compound due to its role in enantioselective catalysis and drug discovery.
One of the key attributes of rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-ylacetic acid is its stereochemical complexity. The presence of multiple stereocenters, including the 2R,4aS,7aR configuration, underscores its utility in asymmetric synthesis. This aligns with current trends in green chemistry, where minimizing waste and maximizing efficiency are paramount. The Boc group further enhances its stability, making it a preferred choice for peptide coupling reactions and other sensitive transformations.
In the context of modern drug development, rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-ylacetic acid is often explored for its potential as a building block in protease inhibitors and GPCR-targeted therapies. These areas are highly relevant to contemporary research, particularly in addressing unmet medical needs such as neurodegenerative diseases and metabolic disorders. The compound's furo[3,4-b][1,4]oxazine scaffold is also being investigated for its bioisosteric properties, which could lead to novel therapeutic agents with improved pharmacokinetic profiles.
From a synthetic chemistry perspective, the preparation of rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-ylacetic acid involves multi-step protocols that highlight the importance of protecting group strategies and chiral resolution techniques. Recent advancements in flow chemistry and continuous manufacturing have streamlined its production, addressing scalability challenges often associated with complex molecules. This resonates with the growing demand for sustainable and cost-effective synthetic routes in the pharmaceutical industry.
The versatility of rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-ylacetic acid extends beyond pharmaceuticals. Its application in agrochemicals, particularly in the design of chiral herbicides and fungicides, is gaining traction. The compound's ability to modulate biological pathways with high specificity makes it a promising candidate for next-generation crop protection agents. This is particularly relevant in light of global food security concerns and the need for environmentally friendly pest management solutions.
Analytical characterization of rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-ylacetic acid typically involves advanced techniques such as HPLC, NMR, and mass spectrometry. These methods are critical for ensuring purity and stereochemical integrity, which are essential for regulatory compliance and clinical applications. The compound's CAS No. 2639378-37-1 serves as a unique identifier in chemical databases, facilitating efficient literature searches and patent analyses.
In summary, rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-ylacetic acid represents a fascinating intersection of synthetic chemistry, medicinal chemistry, and materials science. Its structural features and functional groups offer numerous opportunities for innovation, particularly in the development of chiral therapeutics and sustainable agrochemicals. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and industry today.
2639378-37-1 (rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo3,4-b1,4oxazin-2-ylacetic acid) 関連製品
- 923387-66-0(N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-phenylmethanesulfonylacetamide)
- 2138066-63-2(Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate)
- 468718-55-0(3-Bromo-N-ethylpyridin-2-amine)
- 1018052-21-5(3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)
- 2137611-05-1(3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid)
- 2228481-96-5(4-(4-amino-1,2-oxazol-5-yl)-3-fluorophenol)
- 1261776-32-2(2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone)
- 1357482-03-1((6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid)
- 54-71-7(Pilocarpine hydrochloride)
- 2228716-32-1(6-(3-aminopropoxy)-2,3-difluoro-N,N-dimethylaniline)




